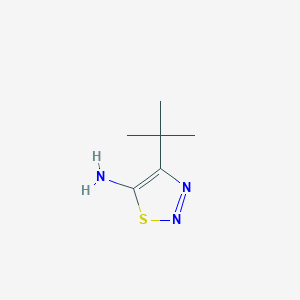
4-Tert-butyl-1,2,3-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-1,2,3-thiadiazol-5-amine is a chemical compound with the molecular formula C₆H₁₁N₃S and a molecular weight of 157.24 g/mol It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
The synthesis of 4-Tert-butyl-1,2,3-thiadiazol-5-amine typically involves the reaction of pivaloyl chloride with thiosemicarbazide . The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the reaction. Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
4-Tert-butyl-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4-Tert-butyl-1,2,3-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound’s corrosion inhibition properties are due to its ability to form a protective layer on metal surfaces, preventing oxidation and degradation .
Comparison with Similar Compounds
4-Tert-butyl-1,2,3-thiadiazol-5-amine can be compared with other thiadiazole derivatives, such as:
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Similar in structure but differs in the position of the amino group.
2-Amino-1,3,4-thiadiazole: Lacks the tert-butyl group, which may affect its chemical properties and applications.
2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of a tert-butyl group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
4-tert-butylthiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-6(2,3)4-5(7)10-9-8-4/h7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEYELKFQLTQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SN=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
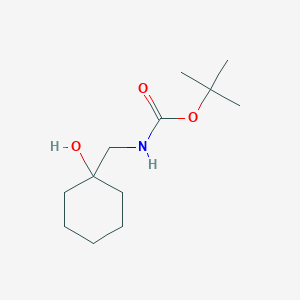
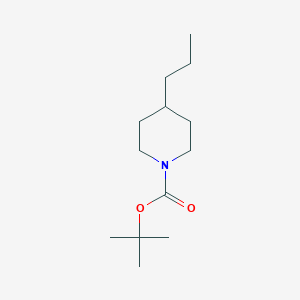
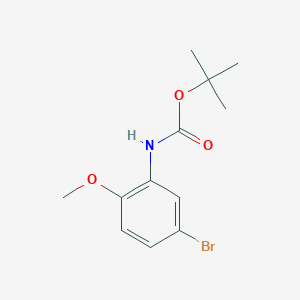
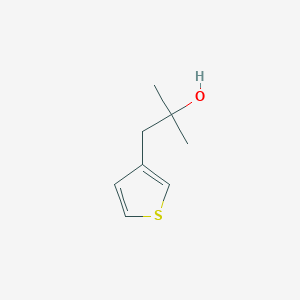
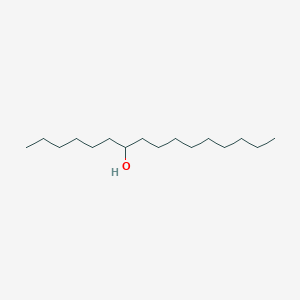
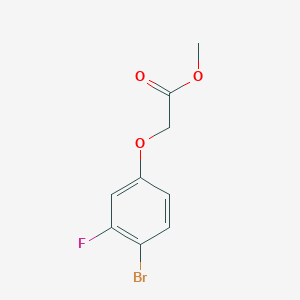
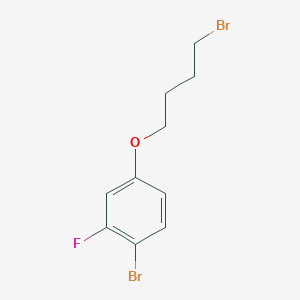
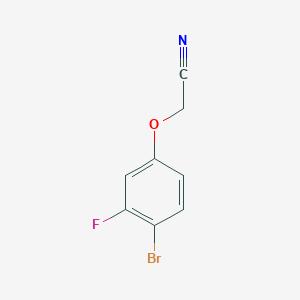
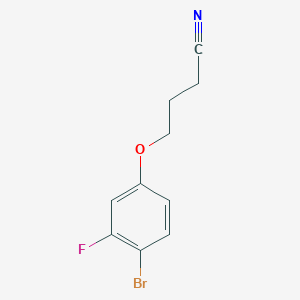
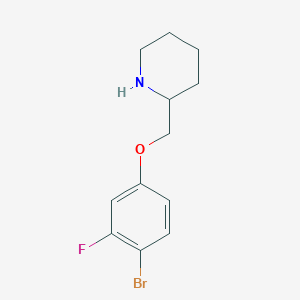
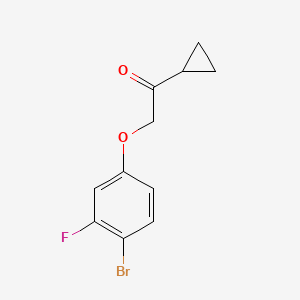

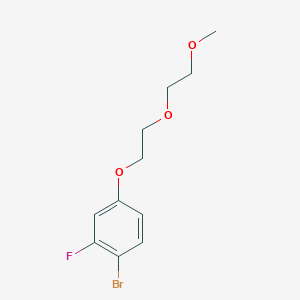
![2-[(Boc-amino)methyl]butanoic acid](/img/structure/B7939943.png)
